Cas no 435345-40-7 (4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride)

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride is a fluorinated organic compound featuring a phenylamino group linked to a butanol moiety, with a hydrochloride salt form enhancing its stability and solubility. The presence of the fluorine substituent on the phenyl ring improves its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural versatility allows for further functionalization, enabling applications in drug development, particularly for targeting CNS or metabolic pathways. The hydrochloride form ensures consistent handling and storage, while the balanced hydrophilicity-lipophilicity profile facilitates reactivity in diverse synthetic conditions. Suitable for research-scale and industrial use, this compound offers reliable performance in amine-based reactions.
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride structure
435345-40-7 structure
商品名:4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
CAS番号:435345-40-7
MF:C10H14FNO
メガワット:183.22300
CID:929020
PubChem ID:3144573

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(4-fluoro-phenylamino)-butan-1-ol
    • 4-(4-fluoroanilino)butan-1-ol
    • 4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride
    • 4-[(4-fluorophenyl)amino]butan-1-ol
    • AC1MJX8R
    • ARONIS022945
    • CTK4I7440
    • MolPort-000-160-599
    • SBB010701
    • 435345-40-7
    • AKOS000300744
    • SB84649
    • STL355869
    • DTXSID60389787
    • VS-07417
    • DB-184017
    • 4-((4-Fluorophenyl)amino)butan-1-ol
    • BBL023396
    • 327071-60-3
    • 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
    • MDL: MFCD06662286
    • インチ: InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-13;/h3-6,12-13H,1-2,7-8H2;1H
    • InChIKey: MDXZYHPFLINSKB-UHFFFAOYSA-N
    • ほほえんだ: C(CCO)CNC1=CC=C(C=C1)F.Cl

計算された属性

  • せいみつぶんしりょう: 183.10600
  • どういたいしつりょう: 183.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • PSA: 32.26000
  • LogP: 2.08310

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride セキュリティ情報

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
008304-1g
4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride
435345-40-7
1g
6144.0CNY 2021-07-13
TRC
F621753-10mg
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
435345-40-7
10mg
$ 50.00 2022-06-04
TRC
F621753-50mg
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
435345-40-7
50mg
$ 135.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
008304-1g
4-(4-Fluoro-phenylamino)-butan-1-olhydrochloride
435345-40-7
1g
6144CNY 2021-05-07
Crysdot LLC
CD12071927-1g
4-(4-Fluoro-phenylamino)-butan-1-ol
435345-40-7 95+%
1g
$318 2024-07-24
TRC
F621753-100mg
4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride
435345-40-7
100mg
$ 210.00 2022-06-04

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride 関連文献

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochlorideに関する追加情報

Introduction to 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride (CAS No. 435345-40-7)

4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride, identified by its CAS number 435345-40-7, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro substituent and an amino group in its molecular structure imparts distinct chemical and pharmacological characteristics, making it a subject of intense research interest.

The compound’s molecular formula, C10H14FNO·HCl, reflects its complex composition and the presence of both organic and inorganic elements. The hydrochloride salt form enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This solubility profile makes it particularly suitable for drug delivery systems that require high bioavailability.

In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds incorporating fluoro-substituted aromatic rings. The fluoro atom is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. The incorporation of a fluoro-phenyl group in 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride enhances its pharmacokinetic properties, potentially leading to improved therapeutic efficacy.

The -group in the compound’s structure also plays a crucial role in its pharmacological activity. Amino groups are frequently involved in hydrogen bonding interactions with biological targets, which can influence the compound’s binding affinity and selectivity. In the context of drug development, the presence of an amino group provides a site for further chemical modification, allowing for the synthesis of analogs with enhanced properties.

The synthesis of 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic ring system. These synthetic approaches highlight the compound’s structural complexity and the expertise required to produce it on an industrial scale.

The compound’s potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its utility in the development of agrochemicals and specialty chemicals where its unique structural features offer advantageous properties. For instance, the combination of a hydroxyl group and an amino group provides multiple sites for functionalization, enabling the creation of derivatives with tailored properties.

In academic research, 4-(4-Fluoro-phenylamino)-butan-1-ol Hydrochloride has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its structural framework serves as a scaffold for exploring novel chemical reactions and transformations. These studies contribute to the broader understanding of organic chemistry principles and their application in drug discovery.

The compound’s pharmacological profile has been studied extensively in preclinical models to assess its potential therapeutic effects. Initial findings suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of new drugs often involves a rigorous process of screening and optimization to identify compounds with optimal pharmacokinetic and pharmacodynamic properties. 4-(4-Fluoro strong>-phenylamino strong >)-butan -1 -ol Hydrochloride strong > represents an important step in this process, as it demonstrates the potential of structurally complex molecules to yield novel therapeutic agents.

The future prospects for 4-(4-Fluoro strong >)-phenylamino strong >)-butan -1 -ol Hydrochloride strong > are promising, with ongoing research aimed at expanding its applications and understanding its full potential. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical reality.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量